molecular formula C10H12O3 B1296959 Ethyl 2-hydroxy-6-methylbenzoate CAS No. 6555-40-4

Ethyl 2-hydroxy-6-methylbenzoate

Cat. No.: B1296959
CAS No.: 6555-40-4
M. Wt: 180.2 g/mol
InChI Key: KWXBNUYCDMPLEQ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C10H12O3 . It is a white to pale-yellow powder or crystals .


Molecular Structure Analysis

The molecular weight of this compound is 180.2 . The IUPAC name is this compound and the InChI code is 1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a white to pale-yellow powder or crystals . It has a molecular weight of 180.2 . It is stored at room temperature .

Scientific Research Applications

Biosynthesis Studies

Ethyl 2-hydroxy-6-methylbenzoate has been investigated in the context of biosynthesis. Studies have shown that similar compounds, such as ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate and ethyl 4-hydroxy-2,3,5-trimethylbenzoate, are efficiently and specifically incorporated into meroterpenoid metabolites by certain fungi, indicating a significant role in natural product biosynthesis (Bartlett et al., 1981).

Cytotoxic Activity

Research has also been conducted on derivatives of similar compounds for potential antineoplastic (anticancer) activities. Studies on 2,4-dihydroxy-6-methylbenzoates, which are structurally related, have demonstrated cytotoxic activity, suggesting that this compound derivatives could also possess potential therapeutic properties in oncology (Gomes et al., 2006).

Synthesis of Pharmaceutical Compounds

This compound plays a role in the synthesis of pharmaceutical compounds. An example includes its use in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for repaglinide, an oral hypoglycemic agent (Salman et al., 2002).

Chemical Synthesis and Derivatives

The compound has been involved in studies focusing on regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, demonstrating its utility in chemical synthesis processes (Bartlett et al., 1983).

Anticancer Agents Synthesis

This compound derivatives have been explored for the synthesis of novel anticancer agents. For instance, derivatives like 4-hydroxy-N'-[substituted methylidene] benzohydrazides have been synthesized from ethyl paraben and evaluated for anticancer activity, hinting at the potential of this compound in developing new cancer treatments (Han et al., 2020).

Safety and Hazards

Ethyl 2-hydroxy-6-methylbenzoate has the following hazard statements: H315, H319, H335, H412 . The precautionary statements are P261, P273, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Ethyl 2-hydroxy-6-methylbenzoate, also known as Ethyl 6-Methylsalicylate, is a chemical compound with the formula C10H12O3 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Ethyl 2-hydroxy-6-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in ester hydrolysis, such as esterases. These interactions typically involve the hydrolysis of the ester bond, leading to the formation of the corresponding acid and alcohol. The nature of these interactions is primarily catalytic, where the enzyme facilitates the breakdown of this compound into its constituent parts .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of other ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the formation of its corresponding acid and alcohol. These metabolites can then enter other metabolic pathways, such as the citric acid cycle or fatty acid metabolism. The interaction of this compound with these enzymes and cofactors can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of this compound within specific cellular compartments. For instance, transporters can facilitate the uptake of this compound into cells, while binding proteins can help in its distribution within the cytoplasm or other organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of this compound is crucial for its role in various biochemical processes .

Properties

IUPAC Name

ethyl 2-hydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXBNUYCDMPLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342758
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6555-40-4
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6555-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-6-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of crotonaldehyde (21.0 g, 0.30 mol) and anhydrous sodium acetate (25.0 g, 0.30 mol) in glacial acetic acid is heated to reflux temperature under N2, treated dropwise with ethyl chloroacetoacetate (41.1 g, 95%, 0.25 mol) over a 2.25 hr. period, heated at reflux temperature for 16 hr., cooled to room temperature and concentrated in vacuo to give a residue. The residue is partitioned between ethyl acetate and water. The organic phase is diluted with hexanes, washed sequentially with water and aqueous NaHCO3 and concentrated in vacuo to give the title product as an oil, 41.0 g, 71.4% purity (65% yield), characterized by NMR analysis.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Ethyl 6-Methylsalicylate used in the study on Pactamycin's Carbon-13 NMR assignments?

A: The study aimed to fully assign all resonances observed in the Carbon-13 Nuclear Magnetic Resonance (NMR) spectrum of Pactamycin and its degradation product. To achieve this, the researchers employed various techniques, including comparison with the 13C NMR spectra of model compounds. []

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